2,2-dibromo-N-(9,10-dioxoanthracen-1-yl)butanamide
Overview
Description
2,2-dibromo-N-(9,10-dioxoanthracen-1-yl)butanamide is a synthetic organic compound that belongs to the class of anthracenedione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the anthracenedione moiety in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2,2-dibromo-N-(9,10-dioxoanthracen-1-yl)butanamide typically involves the reaction of 9,10-anthraquinone with a suitable brominating agent, followed by the introduction of the butanamide group. One common synthetic route involves the bromination of 9,10-anthraquinone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromoanthraquinone is then reacted with butanamide under appropriate conditions to yield the final product .
Chemical Reactions Analysis
2,2-dibromo-N-(9,10-dioxoanthracen-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The dibromo groups can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-dibromo-N-(9,10-dioxoanthracen-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dibromo-N-(9,10-dioxoanthracen-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s anthracenedione moiety allows it to intercalate into DNA, disrupting the replication and transcription processes. This property is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
2,2-dibromo-N-(9,10-dioxoanthracen-1-yl)butanamide can be compared with other anthracenedione derivatives, such as:
Mitoxantrone: A well-known anticancer drug with a similar anthracenedione core.
Doxorubicin: Another anthracenedione derivative used in cancer therapy.
Aminoanthraquinones: Compounds with amino groups attached to the anthracenedione moiety, known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dibromo-N-(9,10-dioxoanthracen-1-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO3/c1-2-18(19,20)17(24)21-13-9-5-8-12-14(13)16(23)11-7-4-3-6-10(11)15(12)22/h3-9H,2H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGRPQVVJPVYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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